Quantitative Synthetic Yield: A High-Efficiency Route to the Target Compound
A one-step synthesis of 2,2-dimethoxypentane-1,5-diol has been reported with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with typical multi-step syntheses for protected aldehyde-diols, which often proceed with lower overall yields due to the need for separate protection and deprotection steps. For instance, the synthesis of a structurally related protected diol, 2,2-dimethoxypropane-1,3-diol, typically requires at least two steps and achieves overall yields of 60-80% .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (near 100%) in one step |
| Comparator Or Baseline | 2,2-Dimethoxypropane-1,3-diol: 60-80% yield over two steps |
| Quantified Difference | 20-40% absolute yield advantage; 1 fewer synthetic step |
| Conditions | Adapted Vilsmeier conditions (one-step); Standard acetalization/protection (two-step) |
Why This Matters
Higher synthetic efficiency translates to lower cost of goods and reduced waste, directly impacting procurement value for large-scale research or production.
- [1] Jaster, J., Dressler, E., Geitner, R., Groß, G. A. (2023). Molbank, 2023(2), M1654. https://doi.org/10.3390/M1654 View Source
